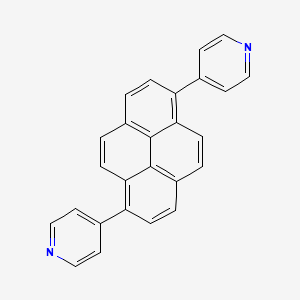
1,6-Di(pyridin-4-yl)pyrene
説明
1,6-Di(pyridin-4-yl)pyrene is a useful research compound. Its molecular formula is C26H16N2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
OLED Development
1,6-Di(pyridin-4-yl)pyrene and related compounds have been studied extensively in the context of Organic Light-Emitting Diodes (OLEDs). Their electron transport properties have been explored, showing significant enhancements in device efficiency and performance. For instance, pyrene-based electron transport materials increased external quantum efficiencies in OLEDs by more than 50% compared to traditional materials like Alq3 (Oh, Lee, & Lee, 2009). Similarly, functional pyrene–pyridine-integrated hole-transporting materials have been developed for OLEDs, demonstrating stable performance and reduced efficiency roll-off (Kumar et al., 2021).
Coordination Chemistry and Spin-Transition Properties
This compound class has been utilized in coordination chemistry, particularly in the synthesis of iron(II) complexes. The nature of pyrene substitution dramatically influences the spin-transition behavior of these complexes, affecting their structural and photophysical properties (González-Prieto et al., 2011). Another study highlights the use of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine in creating luminescent lanthanide compounds and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Noncovalent Interfacial Coupling
Pyrene-cored molecular structures have been explored for noncovalent interfacial coupling in forming immobilized coordination assemblies. These structures facilitate the immobilization of coordination assemblies on electrode surfaces, enhancing electrochemical stability and demonstrating potential in electrochromic applications (Tang et al., 2018).
Fluorescence and Optical Properties
The fluorescence properties of aryl substituted 2,6-di(thiazol-2-yl)pyridines, including pyrene derivatives, have been studied, indicating significant potential for OLED applications. These compounds exhibit large aryl substituents that induce red-shifts in absorption and emission bands, highlighting their utility in optoelectronic devices (Choroba et al., 2019).
Drug Delivery
Although you requested to exclude drug-related information, it's noteworthy that these compounds have also been researched in the context of drug delivery systems, particularly for their encapsulation abilities in water-soluble metalla-cages (Mattsson et al., 2010).
Tuning Linear and Nonlinear Optical Properties
Research has been conducted on tuning the linear and nonlinear optical (NLO) properties of pyrene-pyridine chromophores, indicating their potential in various optical applications. These studies involve modulating these properties through processes like protonation and complexation (Lucenti et al., 2019).
特性
IUPAC Name |
4-(6-pyridin-4-ylpyren-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2/c1-5-21(17-9-13-27-14-10-17)23-8-4-20-2-6-22(18-11-15-28-16-12-18)24-7-3-19(1)25(23)26(20)24/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMUKJMMVBKYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=NC=C5)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


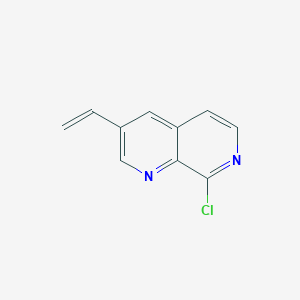
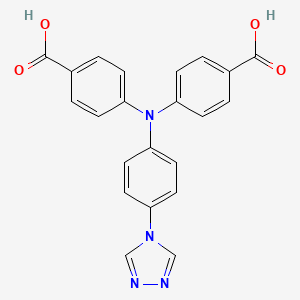
![5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8243970.png)
![tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B8243977.png)
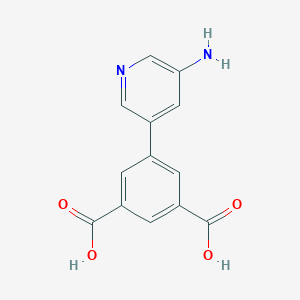
![4-[4-(4-carboxyphenyl)-3-methylphenyl]benzoic acid](/img/structure/B8243989.png)
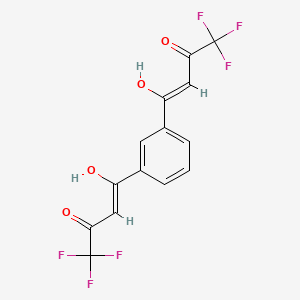
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
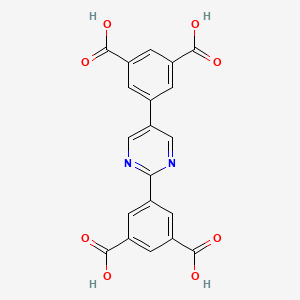
![4-[3-(4-formylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde](/img/structure/B8244031.png)
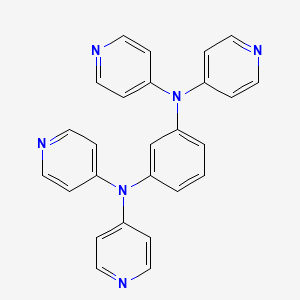
![4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)
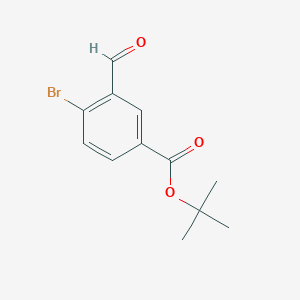
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid](/img/structure/B8244066.png)
